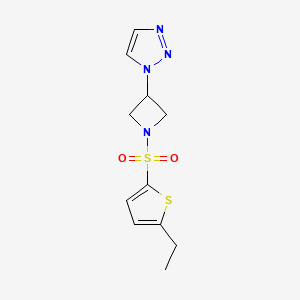

1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Beschreibung

Eigenschaften

IUPAC Name |

1-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-2-10-3-4-11(18-10)19(16,17)14-7-9(8-14)15-6-5-12-13-15/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKPKJXIOWBTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and ethyl groups.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.

Triazole Ring Formation: The triazole ring is synthesized via a cycloaddition reaction, often using azides and alkynes.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Analyse Chemischer Reaktionen

1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, a sulfonyl group, an azetidine ring, and a triazole ring. The synthesis involves several steps:

- Formation of the Thiophene Ring : The thiophene is synthesized through reactions involving sulfur and ethyl groups.

- Introduction of the Sulfonyl Group : This is achieved using sulfonyl chloride in the presence of a base.

- Azetidine Ring Formation : Cyclization reactions involving appropriate precursors lead to the azetidine structure.

- Triazole Ring Formation : This is typically accomplished via cycloaddition reactions using azides and alkynes.

Optimizing these steps can enhance yield and reduce costs for industrial production .

Chemistry

In synthetic organic chemistry, 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole serves as a versatile building block for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.

-

Anticancer Potential : Preliminary cytotoxicity studies have shown that it has significant effects against human acute myeloid leukemia (HL60) cells and breast cancer cell lines (MCF-7 and SKBR3), with IC50 values indicating strong efficacy .

Cell Line IC50 (µM) HL60 (Human AML) 0.41 ± 0.04 MCF-7 (Breast Cancer) 15 SKBR3 (Breast Cancer) 12

The compound's mechanism of action appears to involve inhibition of specific enzymes or receptors critical for cancer cell proliferation and survival .

Medical Applications

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its structural features suggest it could be effective in targeting pathways involved in inflammation and cancer progression. The sulfonyl moiety enhances binding affinity to target proteins, which may explain its observed biological effects .

Industrial Applications

In addition to its research applications, 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is being investigated for use in developing new materials and chemical processes. Its unique properties may facilitate advancements in material science and catalysis.

Case Studies

Several studies have documented the effectiveness of 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole in various applications:

- Cytotoxicity Studies : Research conducted on different cancer cell lines has shown promising results regarding its anticancer properties.

- Antimicrobial Testing : Various tests have confirmed its effectiveness against specific bacterial strains, indicating potential for pharmaceutical development.

Wirkmechanismus

The mechanism of action of 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on the evidence:

Key Comparison Points

Core Heterocycle Variations The target compound’s 1,2,3-triazole core contrasts with tetrazole analogs (e.g., ). Triazoles are more rigid and less acidic than tetrazoles, which may influence hydrogen-bonding interactions in biological systems . Fluorinated triazoles () exhibit enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, though the target compound lacks fluorine substituents .

Sulfonyl vs. Non-Sulfonyl Linkers The sulfonyl group in the target compound and derivatives may facilitate strong hydrogen bonding or π-stacking with target proteins, similar to sulfonamide-based enzyme inhibitors . Compounds without sulfonyl groups (e.g., ) rely on aryl or alkyl substituents for target engagement, which may reduce polarity and alter pharmacokinetics .

Azetidine Ring Modifications Azetidine rings in and lack the sulfonyl-ethylthiophenyl substitution seen in the target compound.

Synthetic Routes

- The target compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to fluorinated triazoles in (yields >95%) .

- Sulfonylation of azetidine (as in ) may require optimized conditions to avoid side reactions with the triazole nitrogen .

Biological Activity Trends

- While direct data for the target compound are absent, structurally related 1,3,4-thiadiazole and thiazole derivatives () show antitumor activity (IC50 = 1.19–3.94 µM against HepG2/MCF-7). The sulfonyl-azetidine-triazole scaffold may similarly target enzymes like IMPDH, as seen in triazole derivatives with high binding energy (−12.19 kcal/mol) .

Biologische Aktivität

1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a thiophene ring, a sulfonyl group, an azetidine ring, and a triazole ring. Its unique chemical properties suggest various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 357.49 g/mol. The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Thiophene Ring | Thiophene |

| Sulfonyl Group | Sulfonyl |

| Azetidine Ring | Azetidine |

| Triazole Ring | Triazole |

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For example, molecular docking studies have shown that 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole binds effectively to various bacterial and fungal targets. The binding affinities suggest potential use as an antimicrobial agent against resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is thought to be mediated through the inhibition of key enzymes or receptors involved in disease processes. For instance, it may inhibit specific proteases or kinases that are crucial for cancer cell survival.

Study 1: Antiviral Activity Against SARS-CoV-2

A recent study focused on the antiviral potential of triazole derivatives against SARS-CoV-2. The compound demonstrated promising inhibitory effects on the viral spike protein with an IC50 value in the low nanomolar range. This positions it as a candidate for further development in antiviral therapies.

Study 2: Inflammation and Pain Management

Another study evaluated the anti-inflammatory properties of triazole derivatives. The results indicated that the compound significantly reduced inflammation markers in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High | |

| Anticancer | Moderate to High | |

| Antiviral | Promising | |

| Anti-inflammatory | Significant |

Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 1-(1-((5-Ethylthiophen...) | SARS-CoV-2 Spike | -8.9 |

| 1-(1-((5-Ethylthiophen...) | Protease Enzyme | -9.0 |

Q & A

Basic: What are the typical synthetic routes for constructing the azetidine-triazole-sulfonyl scaffold in this compound?

Answer:

The synthesis involves three key steps:

- Azetidine ring formation : Cyclization of amine and halide precursors under basic conditions (e.g., using NaH or K₂CO₃) to generate the azetidine core .

- Sulfonylation : Reacting the azetidine with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to introduce the sulfonyl group .

- Triazole incorporation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to regioselectively attach the 1,2,3-triazole moiety. Terminal alkynes and azides react in a 1,3-dipolar cycloaddition, ensuring high yield and specificity .

Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., triazole proton at δ 7.8–8.2 ppm) .

Advanced: How can regiospecific challenges in triazole formation be addressed during synthesis?

Answer:

Regiospecificity is critical to avoid 1,5-disubstituted triazole isomers. Methodological strategies include:

- CuAAC optimization : Using catalytic Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) ensures exclusive 1,4-regioselectivity. Solvent systems (e.g., THF:H₂O 1:1) enhance reaction efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C) and improves yield (up to 90%) while maintaining regiocontrol .

- Post-screening : Analyze regiochemistry via H NMR (1,4-isomers show distinct coupling patterns) or X-ray crystallography .

Basic: What spectroscopic and crystallographic methods are recommended for structural validation?

Answer:

- NMR : H NMR identifies protons on the triazole (δ 7.8–8.2 ppm), azetidine (δ 3.5–4.5 ppm), and thiophene (δ 6.5–7.2 ppm). C NMR confirms sulfonyl (C-SO₂ at ~110 ppm) and triazole carbons .

- X-ray crystallography : Use SHELXL for refinement (e.g., resolving azetidine puckering and sulfonyl bond angles). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.